molecular formula C12H14O3 B8797900 4-(3,4-Dimethoxyphenyl)but-3-en-2-one

4-(3,4-Dimethoxyphenyl)but-3-en-2-one

Cat. No.: B8797900
M. Wt: 206.24 g/mol
InChI Key: XUYBNDHXZMIALN-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)but-3-en-2-one is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number and is recognized for its various applications in scientific research and industry.

Preparation Methods

The synthetic routes and reaction conditions for 4-(3,4-Dimethoxyphenyl)but-3-en-2-one involve several steps. The preparation methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the compound.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations.

    Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

4-(3,4-Dimethoxyphenyl)but-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

    Common Reagents and Conditions: The reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently.

    Major Products: The products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)but-3-en-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

4-(3,4-Dimethoxyphenyl)but-3-en-2-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups, such as Einecs 203-622-2 (cyclohexyl bromide) and Einecs 203-154-9 (4-bromoacetanilide), can be compared based on their chemical properties and applications.

    Uniqueness: this compound may exhibit unique reactivity, stability, or biological activity that distinguishes it from other compounds.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C12H14O3/c1-9(13)4-5-10-6-7-11(14-2)12(8-10)15-3/h4-8H,1-3H3

InChI Key

XUYBNDHXZMIALN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3, 4-dimethoxybenzaldehyde (8.31 g, 50 mmol) in acetone (25 ml) and 95% ethanol (25 ml) was added water (200 ml) under stirring. During this time white precipitated solid was formed, and 10% sodium hydroxide aqueous solution (40 ml) was added dropwise under stirring below 10° C. Then the reaction mixture was stirred for 24 hr at room temperature, after the reaction completed, the reaction mixture was neutralized with 6N hydrochloric acid to adjust pH=7.0, the prepicitated yellow solid was collected by filtration and washed with ethanol, dried , then recrystallized from 95% ethanol to give 4.16 g of a pale yellow crystal, mp: 78-80° C., yield: 17.75%.
Quantity
8.31 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
17.75%

Synthesis routes and methods II

Procedure details

3,4-Dimethoxybenzaldehyde (30.1 g) was dissolved in acetone (900 ml), and then piperidine (23.2 ml) and acetic acid (13.4 ml) were added prior to reflux for 4 hours. After distilling off the reaction solvent under reduced pressure, it was dissolved in 600 ml of ethyl acetate and washed with saturated sodium bicarbonate water and saturated saline. After drying with anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure producing yellow crystals which were then washed in isopropyl ether to give 21.0 g of 4-(3,4-dimethoxyphenyl)-3-buten-2-one (56.4%).
Quantity
30.1 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
23.2 mL
Type
reactant
Reaction Step Two
Quantity
13.4 mL
Type
reactant
Reaction Step Two

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